![molecular formula C12H24O4 B14478881 3-[2-(Heptyloxy)ethoxy]propanoic acid CAS No. 67319-29-3](/img/structure/B14478881.png)
3-[2-(Heptyloxy)ethoxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Heptyloxy)ethoxy]propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a heptyloxy group attached to an ethoxy group, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Heptyloxy)ethoxy]propanoic acid typically involves the reaction of heptyl alcohol with ethylene oxide to form 2-(heptyloxy)ethanol. This intermediate is then reacted with acrylonitrile to produce 3-[2-(heptyloxy)ethoxy]propionitrile, which is subsequently hydrolyzed to yield this compound. The reaction conditions for these steps generally include the use of catalysts, controlled temperatures, and specific solvents to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Heptyloxy)ethoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxy and heptyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-[2-(Heptyloxy)ethoxy]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving lipid metabolism and membrane dynamics.
Industry: It is used in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism by which 3-[2-(Heptyloxy)ethoxy]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes involved in lipid metabolism, altering their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(Benzyloxy)ethoxy)propanoic acid
- 3-(2-(Methoxy)ethoxy)propanoic acid
- 3-(2-(Ethoxy)ethoxy)propanoic acid
Uniqueness
3-[2-(Heptyloxy)ethoxy]propanoic acid is unique due to its heptyloxy group, which imparts distinct physicochemical properties compared to similar compounds. This structural feature can influence its solubility, reactivity, and interactions with biological systems, making it a valuable compound for specific applications.
Properties
CAS No. |
67319-29-3 |
|---|---|
Molecular Formula |
C12H24O4 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
3-(2-heptoxyethoxy)propanoic acid |
InChI |
InChI=1S/C12H24O4/c1-2-3-4-5-6-8-15-10-11-16-9-7-12(13)14/h2-11H2,1H3,(H,13,14) |
InChI Key |
PSKCPZZAIRSULH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


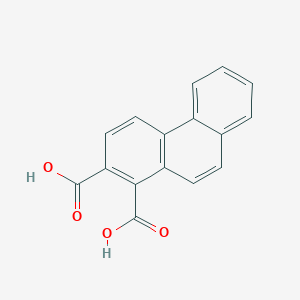
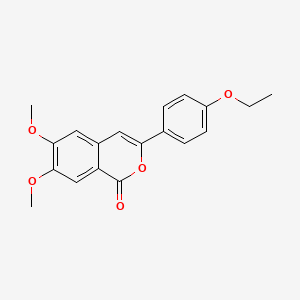
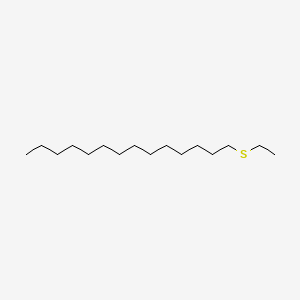
![2-[(Acetylsulfanyl)methyl]butanoic acid](/img/structure/B14478824.png)
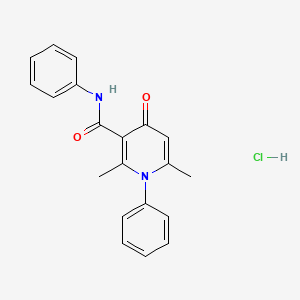
![2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene](/img/structure/B14478836.png)
![2-[(2H-1,3,2-Benzodioxarsol-2-yl)oxy]phenol](/img/structure/B14478838.png)

![{[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B14478846.png)
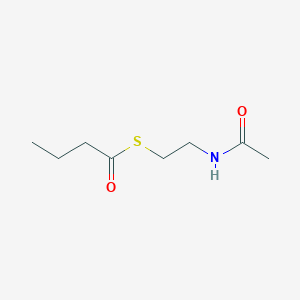
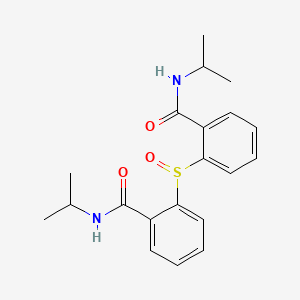
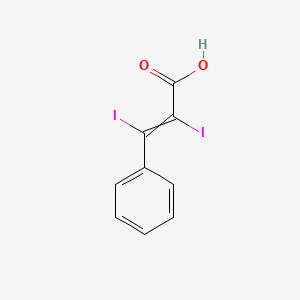
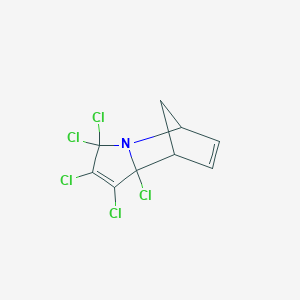
![Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B14478867.png)
